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Overview
Description
BAY-784 is a synthetic organic compound known for its role as a gonadotropin-releasing hormone receptor antagonist. This compound has shown significant potential in various biological and medical applications due to its ability to selectively inhibit the gonadotropin-releasing hormone receptor in humans and other species .
Preparation Methods
The synthesis of BAY-784 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Step 1: Formation of the core structure through a cyclization reaction.
Step 2: Introduction of the sulfonyl group via sulfonylation.
Step 3: Addition of the pyridyl and fluorophenyl groups through nucleophilic substitution reactions.
Step 4: Final purification and crystallization to obtain BAY-784 in its pure form
Industrial production methods for BAY-784 involve optimizing these synthetic routes to ensure high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
BAY-784 undergoes various chemical reactions, including:
Oxidation: BAY-784 can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
BAY-784 has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study the gonadotropin-releasing hormone receptor.
Biology: Investigated for its effects on hormone regulation and reproductive biology.
Medicine: Potential therapeutic agent for conditions related to hormone imbalance, such as uterine fibroids and endometriosis.
Industry: Utilized in the development of new pharmaceuticals targeting hormone receptors .
Mechanism of Action
BAY-784 exerts its effects by selectively binding to and inhibiting the gonadotropin-releasing hormone receptor. This inhibition prevents the receptor from interacting with its natural ligand, thereby reducing the release of luteinizing hormone and follicle-stimulating hormone. The molecular targets involved include the gonadotropin-releasing hormone receptor and downstream signaling pathways that regulate hormone secretion .
Comparison with Similar Compounds
BAY-784 is unique compared to other gonadotropin-releasing hormone receptor antagonists due to its high selectivity and potency. Similar compounds include:
BAY-786: Another gonadotropin-releasing hormone receptor antagonist with a slightly different chemical structure.
BAY 87-2243: A related compound with similar biological activity but different pharmacokinetic properties.
TP-008: A compound with comparable receptor affinity but distinct chemical features .
These comparisons highlight BAY-784’s uniqueness in terms of its selectivity, potency, and favorable pharmacokinetic profile.
Properties
CAS No. |
1631164-24-3 |
---|---|
Molecular Formula |
C29H26ClF4N3O5S2 |
Molecular Weight |
672.1 g/mol |
IUPAC Name |
(2S)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-cyclopropyl-1-(4-fluorophenyl)sulfonyl-1',1'-dioxospiro[2H-indole-3,4'-thiane]-5-carboxamide |
InChI |
InChI=1S/C29H26ClF4N3O5S2/c30-23-14-19(29(32,33)34)15-35-24(23)16-36-27(38)18-3-8-25-22(13-18)28(9-11-43(39,40)12-10-28)26(17-1-2-17)37(25)44(41,42)21-6-4-20(31)5-7-21/h3-8,13-15,17,26H,1-2,9-12,16H2,(H,36,38)/t26-/m0/s1 |
InChI Key |
PZGSYNNVPNLHQG-SANMLTNESA-N |
Isomeric SMILES |
C1CC1[C@H]2C3(CCS(=O)(=O)CC3)C4=C(N2S(=O)(=O)C5=CC=C(C=C5)F)C=CC(=C4)C(=O)NCC6=C(C=C(C=N6)C(F)(F)F)Cl |
Canonical SMILES |
C1CC1C2C3(CCS(=O)(=O)CC3)C4=C(N2S(=O)(=O)C5=CC=C(C=C5)F)C=CC(=C4)C(=O)NCC6=C(C=C(C=N6)C(F)(F)F)Cl |
Origin of Product |
United States |
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